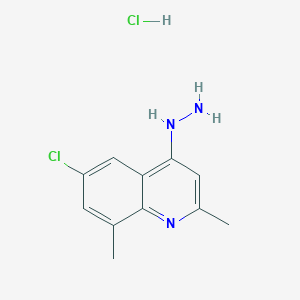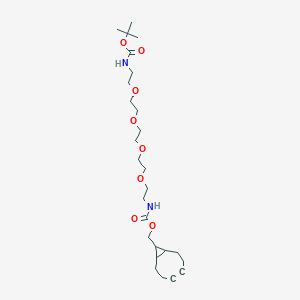
2-Chloro-2-methyl-1,2-oxasilolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-methyl-1,2-oxasilolane is a heterocyclic compound that contains silicon, oxygen, and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-2-methyl-1,2-oxasilolane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with concentrated hydrochloric acid. This reaction is a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom . The reaction conditions typically involve heating the mixture to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-methyl-1,2-oxasilolane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form different oxides or reduction to form simpler compounds.
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding alcohols and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted oxasilolanes.
Oxidation: Formation of oxides and other oxygen-containing compounds.
Reduction: Formation of simpler silanes and related compounds.
Applications De Recherche Scientifique
2-Chloro-2-methyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-2-methyl-1,2-oxasilolane involves its ability to participate in nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing the compound to react with various nucleophiles. This reactivity is facilitated by the presence of the silicon-oxygen bond, which stabilizes the intermediate states during the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the silicon-oxygen bond.
Uniqueness
2-Chloro-2-methyl-1,2-oxasilolane is unique due to the presence of the silicon-oxygen bond, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
2942-72-5 |
|---|---|
Formule moléculaire |
C4H9ClOSi |
Poids moléculaire |
136.65 g/mol |
Nom IUPAC |
2-chloro-2-methyloxasilolane |
InChI |
InChI=1S/C4H9ClOSi/c1-7(5)4-2-3-6-7/h2-4H2,1H3 |
Clé InChI |
UZFIBDWDNXHZDD-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CCCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
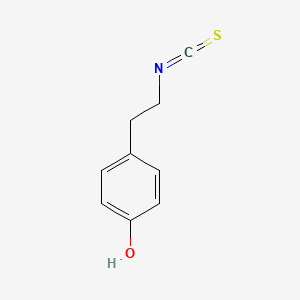
![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
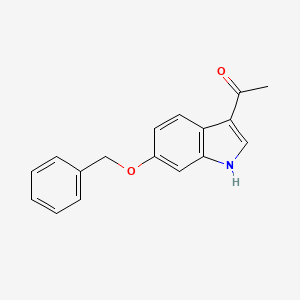
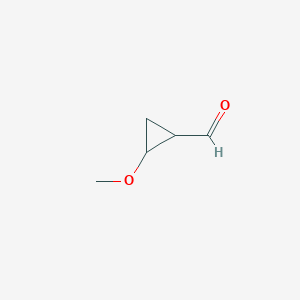
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

